molecular formula C19H21N3O4S2 B4158069 ETHYL 3-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE

ETHYL 3-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE

Cat. No.: B4158069
M. Wt: 419.5 g/mol
InChI Key: LIKFTTHGEAWQCP-UHFFFAOYSA-N
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Description

Ethyl 3-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is a complex organic compound that features a benzothiadiazole moiety, a sulfonamide group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE typically involves multiple steps:

    Formation of the Benzothiadiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the benzothiadiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with the Propanoate Ester: The final step involves the coupling of the sulfonamide intermediate with ethyl 3-(4-methylphenyl)propanoate under conditions that facilitate ester formation, such as the use of a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}-3-(4-methylphenyl)propanoate can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The benzothiadiazole and sulfonamide groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl 3-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}-3-(4-methylphenyl)propanoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a probe for studying biological processes involving sulfonamides or benzothiadiazoles.

    Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: The compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ETHYL 3-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE exerts its effects depends on its specific application. In a biological context, the sulfonamide group could interact with enzymes or receptors, potentially inhibiting their activity. The benzothiadiazole moiety might participate in electron transfer processes, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-methyl-5-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]sulfonyl}-1-benzofuran-2-carboxylate: This compound shares the benzothiadiazole and sulfonamide groups but differs in the ester moiety.

    Ethyl 3-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}-3-phenylpropanoate: Similar structure but lacks the methyl group on the phenyl ring.

Uniqueness

Ethyl 3-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is unique due to the specific combination of functional groups, which can confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 3-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonylamino]-3-(4-methylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-4-26-17(23)11-16(14-8-5-12(2)6-9-14)22-28(24,25)19-13(3)7-10-15-18(19)21-27-20-15/h5-10,16,22H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKFTTHGEAWQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=C(C=CC3=NSN=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 3-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE
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ETHYL 3-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE
Reactant of Route 3
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ETHYL 3-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 3-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE
Reactant of Route 5
ETHYL 3-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE
Reactant of Route 6
ETHYL 3-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE

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